2-(2-(Hydroxymethyl)-1h-imidazol-1-yl)ethan-1-ol
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Overview
Description
2-(2-(Hydroxymethyl)-1h-imidazol-1-yl)ethan-1-ol is an organic compound that features an imidazole ring substituted with a hydroxymethyl group and an ethan-1-ol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Hydroxymethyl)-1h-imidazol-1-yl)ethan-1-ol typically involves the reaction of imidazole with formaldehyde and ethanol under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the desired product. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. This method can be optimized to reduce waste and improve the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Hydroxymethyl)-1h-imidazol-1-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The imidazole ring can participate in substitution reactions, where the hydrogen atoms are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve halogenating agents or other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2-(Hydroxymethyl)-1h-imidazol-1-yl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its ability to form hydrogen bonds and interact with biological molecules.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-(Hydroxymethyl)-1h-imidazol-1-yl)ethan-1-ol involves its ability to interact with various molecular targets through hydrogen bonding and other interactions. The imidazole ring can participate in coordination with metal ions, while the hydroxymethyl group can form hydrogen bonds with biological molecules. These interactions can influence the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-(Methylamino)ethoxy)ethan-1-ol: This compound has a similar structure but with a methylamino group instead of a hydroxymethyl group.
1-Hydroxymethyl-3,5-dimethylpyrazole: This compound features a pyrazole ring with a hydroxymethyl group, similar to the imidazole ring in 2-(2-(Hydroxymethyl)-1h-imidazol-1-yl)ethan-1-ol.
Uniqueness
This compound is unique due to its specific combination of functional groups and the presence of the imidazole ring. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
2-[2-(hydroxymethyl)imidazol-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c9-4-3-8-2-1-7-6(8)5-10/h1-2,9-10H,3-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKDADDKERRDHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=N1)CO)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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